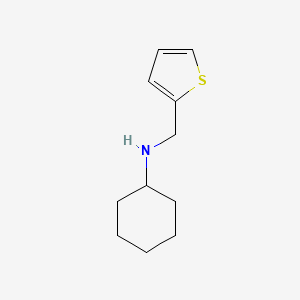

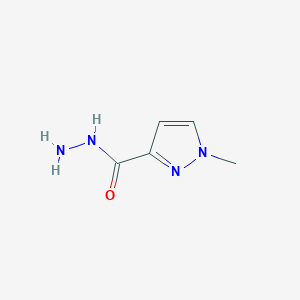

N-(thiophen-2-ylmethyl)cyclohexanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

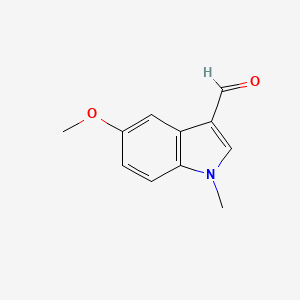

N-(thiophen-2-ylmethyl)cyclohexanamine is a compound that can be inferred to have a cyclohexanamine core structure with a thiophen-2-ylmethyl substituent. While the specific compound is not directly described in the provided papers, similar structures are discussed, such as N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives and N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, which provide insights into the potential properties and reactivity of N-(thiophen-2-ylmethyl)cyclohexanamine .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a suitable amine with a thiophene derivative. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was synthesized by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . Similar methods could potentially be applied to synthesize N-(thiophen-2-ylmethyl)cyclohexanamine, using cyclohexanamine as the starting amine.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(thiophen-2-ylmethyl)cyclohexanamine often features a cyclohexane ring, which can adopt various conformations such as chair or half-chair, as seen in the crystal structures of related compounds . The thiophene ring is typically planar, and the overall conformation of the molecule can be influenced by intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of N-(thiophen-2-ylmethyl)cyclohexanamine can be speculated based on related structures. For example, the presence of the thiophene moiety could allow for electrophilic aromatic substitution reactions. Additionally, the amine group could participate in reactions such as acylation or alkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(thiophen-2-ylmethyl)cyclohexanamine would likely be influenced by the presence of the thiophene and cyclohexanamine moieties. The compound may exhibit solvatochromism and photophysical properties as seen in related platinum(II) thiophenolate complexes . The cyclohexanamine core may confer certain steric and electronic effects, influencing the compound's reactivity and physical properties such as melting point and solubility.

Relevant Case Studies

Case studies involving similar compounds have demonstrated a range of applications, from the study of crystal structures to antimicrobial activity. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was not only structurally characterized but also evaluated for its antimicrobial properties and potential interactions with lung cancer proteins . Such studies provide a foundation for understanding how N-(thiophen-2-ylmethyl)cyclohexanamine might be analyzed and applied in a research context.

科学的研究の応用

Specific Scientific Field

This compound has been used in the field of Agricultural Chemistry , specifically in the development of fungicides .

Summary of the Application

“N-(thiophen-2-ylmethyl)cyclohexanamine” has been used in the design and synthesis of new N-(thiophen-2-yl) nicotinamide derivatives . These derivatives have shown significant fungicidal activity, making them potential lead compounds for further structural optimization .

Methods of Application or Experimental Procedures

The compound was synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .

Results or Outcomes

The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) . The bioassay results of the field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .

特性

IUPAC Name |

N-(thiophen-2-ylmethyl)cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBVIOLKUAZEJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359452 |

Source

|

| Record name | N-(thiophen-2-ylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-2-ylmethyl)cyclohexanamine | |

CAS RN |

51305-86-3 |

Source

|

| Record name | N-(thiophen-2-ylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

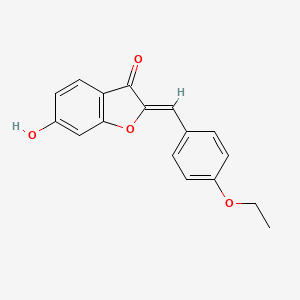

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)

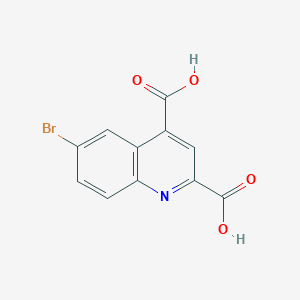

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

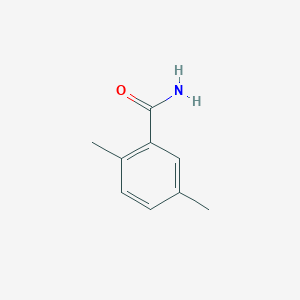

![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)